2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide
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Overview
Description
2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, an ethyl group, a nitro group, and a benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide typically involves multiple steps, starting with the preparation of the benzyl and nitro groups. One common synthetic route includes the nitration of benzyl chloride to produce 3-nitrobenzyl chloride, followed by its reaction with ethylamine and acetic acid to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural features allow it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it could be explored for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-Amino-N-ethyl-N-(4-nitro-benzyl)-acetamide
2-Amino-N-methyl-N-(3-nitro-benzyl)-acetamide
2-Amino-N-ethyl-N-(2-nitro-benzyl)-acetamide
Uniqueness: 2-Amino-N-ethyl-N-(3-nitro-benzyl)-acetamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-13(11(15)7-12)8-9-4-3-5-10(6-9)14(16)17/h3-6H,2,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEKIQZIYYTEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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